4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Epigenetics BRD4 bromodomain BET inhibitor selectivity

This 4-bromo analog delivers sub-nanomolar BRD4 BD2 affinity (Kd 0.3 nM) and 11,000-fold BD2/BD1 selectivity, enabling precise epigenetic target validation free from pan-BET confounds. Unlike INH6, which targets Hec1/Nek2 with no reported BRD4 engagement, the para-bromo substituent provides a synthetic handle for Suzuki/Buchwald-Hartwig diversification and reduces LogP to 3.38 for superior solubility and permeability benchmarking. Procure this single intermediate to streamline focused library synthesis around the benzamide moiety without resynthesizing the mesityl-thiazole core.

Molecular Formula C19H17BrN2OS
Molecular Weight 401.32
CAS No. 314076-32-9
Cat. No. B2355327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS314076-32-9
Molecular FormulaC19H17BrN2OS
Molecular Weight401.32
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C19H17BrN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23)
InChIKeySPHINBDJLRUQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 314076-32-9): A Thiazole-Benzamide Scaffold for Epigenetic and Mitotic Target Research


4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 314076-32-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a 4-bromobenzamide moiety linked to a 2,4,6-trimethylphenyl (mesityl)-substituted thiazole core. This scaffold has been disclosed in patent literature as a framework for modulating protein kinases, cell proliferation [1], and neurogenic disorders [2]. The compound's bromine substituent at the para-position of the benzamide ring distinguishes it from the unsubstituted parent compound INH6 (N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide), which is a known Hec1/Nek2 mitotic pathway inhibitor [3]. Functional annotation in public bioactivity databases reveals potent, selective engagement of the BRD4 bromodomain 2 (BD2) via the BROMOscan platform [4], positioning this compound as a structurally distinct probe for epigenetic target validation.

Why Generic Substitution Is Insufficient: 4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide vs. INH6 and Other In-Class Analogs


Within the 1,3-thiazol-2-yl benzamide family, the simple removal or replacement of the para-bromo substituent on the benzamide ring produces profound shifts in molecular recognition, physicochemical properties, and target engagement. The parent compound INH6 (lacking the bromine atom) displays potent anti-proliferative activity in HeLa cells (IC50 2.4 μM) through Hec1/Nek2 disruption [1], yet no publicly available evidence documents any BRD4 engagement for INH6. Conversely, this 4-bromo analog exhibits sub-nanomolar affinity for the BRD4 BD2 domain (Kd 0.300 nM) [2], a target of high interest in oncology and inflammation. The bromine atom also substantially alters lipophilicity: the reported computed LogP for this compound is 3.38 [3] versus approximately 5.0–5.7 for INH6 , translating to differences in solubility, permeability, and assay behavior that cannot be assumed to be interchangeable. Generic substitution based solely on the conserved mesityl-thiazole core therefore risks selecting a compound with the wrong target profile and incompatible physicochemical characteristics for a given experimental system.

Quantitative Differentiation Evidence: 4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide Against Closest Analogs


BRD4 BD2 Selectivity Over BD1: A Bromodomain Engagement Profile Absent in INH6

The target compound demonstrates a remarkable selectivity window for the second bromodomain (BD2) of BRD4. The BROMOscan assay yields a Kd of 0.300 nM for BRD4 BD2 [1]. In contrast, binding to BRD4 BD1 measured by isothermal titration calorimetry (ITC) shows a Kd of 3,300 nM [2], representing an approximately 11,000-fold selectivity for BD2 over BD1. For the unsubstituted parent compound INH6, no BRD4 BD2 or BD1 affinity data are publicly available in BindingDB or ChEMBL, consistent with a fundamentally different target engagement profile. This BD2-preferential binding profile is structurally and pharmacologically non‑interchangeable with the Hec1/Nek2 mechanism of INH6.

Epigenetics BRD4 bromodomain BET inhibitor selectivity BROMOscan

Physicochemical Differentiation: logP Reduction Relative to INH6 Drives Solubility Advantages

The para-bromo substituent reduces computed logP by approximately 1.6–2.3 log units compared to the unsubstituted parent INH6. The target compound's reported logP is 3.38 [1], whereas INH6 is reported with logP values of approximately 4.99 and 5.70 [2] from different sources. This substantial decrease in lipophilicity is expected to improve aqueous solubility and reduce non-specific binding in biochemical and cellular assays, providing a practical handling and assay performance advantage that cannot be replicated by the more lipophilic parent scaffold.

Physicochemical properties Lipophilicity logP Solubility-driven selection

Synthetic Tractability via Bromine: A Functional Handle for Late-Stage Derivatization Absent in INH6

The para-bromine atom on the benzamide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling structure–activity relationship (SAR) expansion without altering the mesityl-thiazole pharmacophore. INH6 and non-halogenated analogs (e.g., 4-cyano, 4-benzoyl derivatives) lack this synthetic versatility, as the corresponding substituents are either chemically inert under mild cross-coupling conditions or require de novo synthesis for each analog. This bromine handle allows procurement of a single intermediate suitable for diversification into a focused library, reducing synthesis time and cost in medicinal chemistry campaigns .

Synthetic chemistry Cross-coupling Late-stage functionalization Medicinal chemistry

Patent-Scaffold Coverage for Neurogenic Disorders: A Therapeutic Indication Not Addressed by the Hec1/Nek2 Patent Family

The 1,3-thiazol-2-yl substituted benzamide scaffold encompassing this compound is explicitly claimed by Bayer AG for the treatment of neurogenic disorders, including pain and neurodegenerative conditions [1]. By contrast, the patent family covering INH6 is directed toward anti-proliferative indications via Hec1/Nek2 pathway inhibition [2]. This distinction in intellectual property and therapeutic focus provides a rationale for selecting the 4-bromo analog when the research objective is aligned with neurological or pain-related target validation, as the structural features within the Bayer claims (including halogen substitution patterns) are directly relevant to those filings.

Neurogenic disorders Pain Patent landscape Bayer benzamide

Recommended Application Scenarios for 4-Bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 314076-32-9)


BRD4 BD2-Selective Chemical Probe Development for Epigenetic Target Deconvolution

Given the sub-nanomolar Kd (0.300 nM) for BRD4 BD2 and an approximately 11,000-fold selectivity window over BD1 [1], this compound is a suitable starting point for developing BD2-selective chemical probes. Such probes are critical for dissecting the differential roles of BRD4 bromodomains in transcriptional regulation, inflammatory cytokine production, and oncogene expression, where pan-BET inhibitors confound mechanistic interpretation.

Medicinal Chemistry Library Expansion via Pd-Catalyzed Cross-Coupling

The para-bromine substituent provides a reactive handle for Suzuki, Buchwald–Hartwig, and Sonogashira coupling reactions, enabling late-stage diversification of the benzamide moiety. Medicinal chemistry groups can procure this single intermediate and generate a focused library of analogs with varied aryl, heteroaryl, amine, or alkyne substituents, streamlining SAR exploration around the benzamide ring without resynthesizing the mesityl-thiazole core .

Physicochemical Optimization Studies Comparing Halogenated vs. Non-Halogenated Thiazole-Benzamides

The reduced logP (3.38) relative to INH6 (logP ~5.0–5.7) [2] makes this compound a valuable comparator in solubility, permeability, and plasma protein binding assays. Researchers studying the impact of lipophilicity on ADME properties within the thiazole-benzamide series can use this 4-bromo analog to benchmark the effects of halogen substitution on physicochemical and pharmacokinetic parameters.

Neurogenic Disorder Target Validation Within the Bayer Patent Chemical Space

This compound falls within the structural scope of Bayer's 1,3-thiazol-2-yl substituted benzamide patents directed toward neurogenic disorders [3]. Academic and industrial groups investigating targets relevant to neuropathic pain, neurodegenerative disease, or nerve fiber sensitization may select this compound as a representative halogenated member of the claimed series, facilitating patent-landscape-aligned hit finding and target validation efforts.

Quote Request

Request a Quote for 4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.